2,2-Dichloro-1-(5-fluoro-2-methoxyphenyl)ethanol
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Overview
Description
2,2-Dichloro-1-(5-fluoro-2-methoxyphenyl)ethanol is an organic compound with a complex structure that includes dichloro, fluoro, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(5-fluoro-2-methoxyphenyl)ethanol typically involves multiple steps, including halogenation and substitution reactions. One common method involves the reaction of 5-fluoro-2-methoxybenzaldehyde with chloroform in the presence of a strong base, such as sodium hydroxide, to form the corresponding dichloromethyl intermediate. This intermediate is then reduced to the desired ethanol compound using a reducing agent like lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(5-fluoro-2-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, forming a simpler alcohol.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce simpler alcohols.
Scientific Research Applications
2,2-Dichloro-1-(5-fluoro-2-methoxyphenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(5-fluoro-2-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the methoxy group can influence its reactivity and binding affinity to biological molecules. For instance, it may inhibit certain enzymes or disrupt cellular processes by interacting with proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-1-(3-methoxyphenyl)ethanol: Similar structure but with a different position of the methoxy group.
2,2-Dichloro-1-(4-fluorophenyl)ethanol: Similar structure but without the methoxy group.
5-Fluoro-2-methoxyphenyl)methanol: Lacks the dichloroethanol moiety.
Uniqueness
2,2-Dichloro-1-(5-fluoro-2-methoxyphenyl)ethanol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both fluoro and methoxy groups can enhance its reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H9Cl2FO2 |
---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
2,2-dichloro-1-(5-fluoro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H9Cl2FO2/c1-14-7-3-2-5(12)4-6(7)8(13)9(10)11/h2-4,8-9,13H,1H3 |
InChI Key |
GSKNANVNZRVDCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(C(Cl)Cl)O |
Origin of Product |
United States |
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